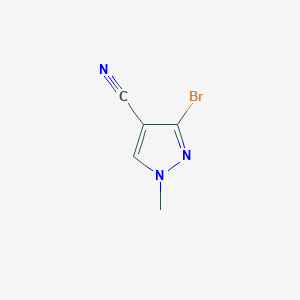

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-bromo-1-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3/c1-9-3-4(2-7)5(6)8-9/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOSVKIENNNZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile typically involves the bromination of 1-methyl-1H-pyrazole-4-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvent and brominating agent may vary based on cost and availability, but the fundamental reaction mechanism remains the same .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

Cyclization Reactions: Catalysts like palladium or copper are often employed to facilitate cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield various amine derivatives, while cyclization reactions can produce fused heterocyclic compounds .

Scientific Research Applications

Pharmaceutical Synthesis

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is utilized as a synthetic intermediate in the preparation of various pharmaceutical agents. It has been linked to the synthesis of compounds that exhibit anti-inflammatory and antitumor activities. For instance, similar pyrazole derivatives have been studied for their potential therapeutic effects, indicating that this compound may also possess bioactive properties relevant for drug discovery.

Insecticide Development

This compound plays a crucial role in the synthesis of Rynaxypyr, an insecticidal anthranilic diamide known for its effectiveness against a wide range of pests. Rynaxypyr acts as a selective ryanodine receptor activator, making it a valuable tool in agricultural pest management. The synthesis pathway typically involves reactions that incorporate this compound as a key precursor.

Research indicates that compounds with similar structures to this compound may exhibit significant biological activities. Ongoing studies are focusing on its interaction with specific proteins or enzymes, which could elucidate its mechanism of action and potential therapeutic uses. These investigations are essential for understanding how this compound influences biological pathways relevant to various diseases.

Data Table: Summary of Applications

| Application Area | Description | Example Compounds/Outcomes |

|---|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for synthesizing biologically active compounds | Anti-inflammatory agents, antitumor agents |

| Insecticide Development | Precursor for Rynaxypyr, an effective insecticide | Rynaxypyr (anthranilic diamide) |

| Biological Activity | Investigated for interactions with biological targets | Potential anti-inflammatory and antitumor activities |

Case Study 1: Synthesis of Rynaxypyr

In one documented synthesis pathway, this compound was reacted with other reagents to form Rynaxypyr. The process involved multiple steps including cyclization and functionalization reactions that highlighted the compound's utility in creating effective agrochemicals.

Another study investigated the biological activity of related pyrazole compounds against cancer cell lines. The results indicated that modifications to the pyrazole ring structure could enhance cytotoxicity, suggesting that further exploration of this compound could yield promising therapeutic candidates.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

3-Methyl-1H-pyrazole-4-carbonitrile: Lacks the bromine atom, resulting in different reactivity and applications.

4-Bromo-1-methyl-1H-pyrazole: Similar structure but without the nitrile group, affecting its chemical properties and uses.

1-Methyl-3-bromopyrazole: Another brominated pyrazole derivative with different substitution patterns

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Biological Activity

3-Bromo-1-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a bromine atom and a carbonitrile group. This unique structure may confer specific reactivity and biological properties, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show promise as antimicrobial agents. The compound's mechanism may involve the inhibition of bacterial growth or biofilm formation.

- Anti-inflammatory Properties : The compound is hypothesized to possess anti-inflammatory effects, potentially modulating inflammatory pathways at the molecular level.

- Antitumor Potential : Similar pyrazole derivatives have been studied for their ability to inhibit tumor growth, suggesting that this compound may also exhibit anticancer properties.

The biological effects of this compound are believed to arise from its interactions with specific enzymes and receptors. These interactions can influence various biological pathways, including those involved in inflammation and cell proliferation.

Case Studies

Recent studies have explored the biological activity of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of pyrazole derivatives, revealing that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus . Although specific data for this compound is limited, its structural similarity suggests potential effectiveness.

- Anti-inflammatory Activity : Research on related compounds indicates that pyrazole derivatives can exhibit anti-inflammatory effects comparable to established drugs such as indomethacin . The exact IC50 values for this compound remain to be determined.

Synthesis Methods

Several synthesis methods have been reported for this compound. These include:

Applications in Drug Discovery

Given its promising biological activities, this compound is being investigated for potential applications in drug discovery. Its ability to interact with various biological targets positions it as a candidate for developing new therapeutics in oncology and infectious diseases .

Q & A

Q. How can this compound serve as a precursor for bioactive molecule synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.